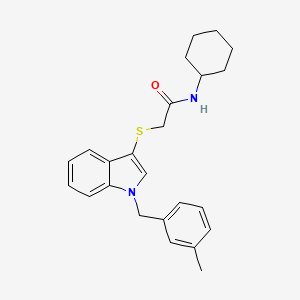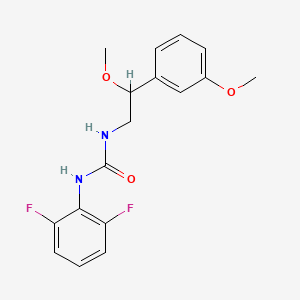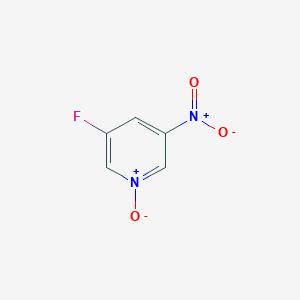
3-Fluoro-5-nitropyridin-1-ium-1-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-Fluoro-5-nitropyridin-1-ium-1-olate is a fluorinated nitropyridine derivative. Nitropyridines are a class of compounds that have been extensively studied due to their various applications in pharmaceuticals, agrochemicals, and materials science. The presence of both nitro and fluoro substituents on the pyridine ring can significantly alter the chemical and physical properties of these compounds, making them of particular interest in synthetic chemistry and materials research .
Synthesis Analysis
The synthesis of fluoropyridines, such as 3-Fluoro-5-nitropyridin-1-ium-1-olate, can be achieved through a fluorodenitration reaction. This process is facilitated by tetrabutylammonium fluoride (TBAF) under mild conditions, which is advantageous as it does not require stringent anhydrous conditions. The reaction is generally applicable to 2- or 4-nitro-substituted pyridines. However, for 3-nitropyridines, the presence of additional electron-withdrawing groups is necessary for the reaction to proceed efficiently. This method also allows for the synthesis of hydroxy- and methoxypyridines by using the corresponding tetrabutylammonium species .
Molecular Structure Analysis
The molecular structure of 3-Fluoro-5-nitropyridin-1-ium-1-olate is characterized by the presence of a nitro group and a fluoro group attached to a pyridine ring. The electron-withdrawing nature of both substituents can influence the electronic distribution within the molecule, potentially affecting its reactivity and interaction with other molecules. The exact position of these groups on the pyridine ring is crucial as it can dictate the compound's behavior in chemical reactions .
Chemical Reactions Analysis
The chemical reactivity of 3-Fluoro-5-nitropyridin-1-ium-1-olate is likely to be influenced by the nitro and fluoro substituents. The nitro group can undergo various reactions, including reduction to amino compounds, which is a common transformation for nitroaromatic compounds. The fluoro group, being highly electronegative, can affect the acidity of adjacent hydrogen atoms and participate in nucleophilic substitution reactions. The specific reactivity patterns of 3-Fluoro-5-nitropyridin-1-ium-1-olate would depend on the context of the reaction and the presence of other functional groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Fluoro-5-nitropyridin-1-ium-1-olate are not explicitly detailed in the provided papers. However, based on the general properties of nitropyridines and fluorinated aromatic compounds, it can be inferred that the compound would exhibit unique properties due to the strong electron-withdrawing effects of the nitro and fluoro groups. These effects could influence the compound's boiling point, melting point, solubility, and stability. Additionally, the presence of these groups could also impact the compound's spectroscopic properties, such as UV-Vis and fluorescence characteristics, which are important for analytical applications .
Applications De Recherche Scientifique
Molecular Structure Analysis
Molecular Packing and Interaction Patterns
The structure of closely related compounds, such as 2-chloro-4-nitropyridine N-oxide, demonstrates the importance of nitro groups' planarity with aromatic rings and their influence on molecular packing, exhibiting patterns like herringbone, which are crucial for designing materials with specific crystallographic properties (Shafer et al., 2018).
Medical Imaging
Positron Emission Tomography (PET) Imaging
Fluorine-18 labelled fluoropyridines, which can be derived from pyridyliodonium salts, are increasingly applied in PET imaging. The specific placement of fluorine-18 enables the stable imaging of targeted biological processes, highlighting the role of fluoropyridines in developing advanced imaging agents (Carroll et al., 2007).
Fluorescent Probes and Materials
Fluorophores for Biological Applications
Research on rhenium(I) tricarbonyl complexes, involving ancillary ligands like pyridine Schiff bases, underscores the potential of these complexes in fluorescent imaging, especially in bacterial and fungal cells. The intramolecular hydrogen bond in these ligands acts as a switch between visible and NIR emissions, relevant for designing specific probes for biological applications (Morales-Guevara et al., 2022).
Organic Synthesis and Chemical Reactivity
Synthesis of Fluoropyridines
Methods for synthesizing fluoropyridines through fluorodenitration reactions mediated by tetrabutylammonium fluoride highlight the versatility of nitropyridines in organic synthesis. These reactions pave the way for generating compounds with potential pharmacological activities (Kuduk et al., 2005).
Propriétés
IUPAC Name |
3-fluoro-5-nitro-1-oxidopyridin-1-ium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FN2O3/c6-4-1-5(8(10)11)3-7(9)2-4/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOYNPMFWRRDAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=[N+](C=C1F)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-5-nitropyridin-1-ium-1-olate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1-(3-chloro-4-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2524798.png)
![2-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}propanoic acid dihydrochloride](/img/structure/B2524799.png)
![Tert-butyl N-[[1-(methylamino)cyclopropyl]methyl]carbamate](/img/structure/B2524801.png)
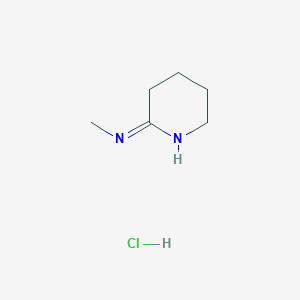

![1-(3,4-Dichlorophenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea](/img/structure/B2524809.png)

![3-(5-Chloro-2-methoxyphenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea](/img/structure/B2524811.png)
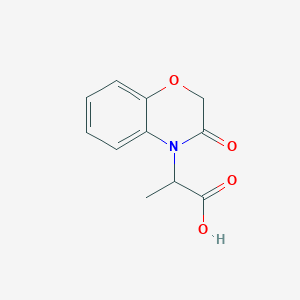
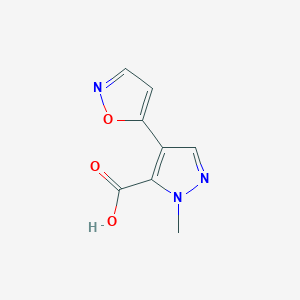
![Ethyl (5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2524815.png)
